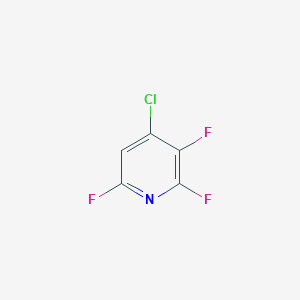

4-Chloro-2,3,6-trifluoropyridine

説明

4-Chloro-2,3,6-trifluoropyridine is a halogenated pyridine derivative characterized by a chloro substituent at the 4-position and fluorine atoms at the 2-, 3-, and 6-positions. Such compounds are pivotal in agrochemicals, pharmaceuticals, and materials science due to their electron-withdrawing substituents, which enhance reactivity and stability .

特性

分子式 |

C5HClF3N |

|---|---|

分子量 |

167.51 g/mol |

IUPAC名 |

4-chloro-2,3,6-trifluoropyridine |

InChI |

InChI=1S/C5HClF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H |

InChIキー |

YFWPPFURPJUDDU-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(N=C1F)F)F)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 4-クロロ-2,3,6-トリフルオロピリジンの合成は、通常、ピリジン誘導体のハロゲン化を伴います。 一般的な方法の1つは、3,5-ジクロロ-2,4,6-トリフルオロピリジンと適切な試薬を制御された条件下で反応させることです . 別の方法は、ポリハロゲン化ピリジンにおける塩素原子のフッ素による置換です .

工業生産方法: 4-クロロ-2,3,6-トリフルオロピリジンの工業生産では、ペンタクロロピリジンとフッ化カリウムをジメチルスルホキシド中で高温(60-125°C)で反応させ、場合によっては相間移動触媒を用いるなど、高収率の工程が採用されることが多いです . この方法は、副生成物が最小限で効率的な生産を保証します。

化学反応の分析

反応の種類: 4-クロロ-2,3,6-トリフルオロピリジンは、以下を含むさまざまな化学反応を起こします。

求核置換: この化合物は求核剤と反応し、ハロゲン原子が置換されます。

酸化と還元: 酸化還元反応にも関与しますが、置換反応と比較してあまり一般的ではありません。

一般的な試薬と条件:

求核置換: メトキシドナトリウムやギ酸アンモニウムなどの試薬が一般的に使用されます.

酸化と還元: 特定の条件と試薬は、目的とする変換によって異なります。

生成される主な生成物:

4. 科学研究への応用

4-クロロ-2,3,6-トリフルオロピリジンは、科学研究で数多くの応用があります。

科学的研究の応用

4-Chloro-2,3,6-trifluoropyridine has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and fluorinated compounds.

Biology: The compound is used in the development of radiolabeled imaging agents for biological studies.

Medicine: It is a precursor in the synthesis of pharmaceuticals, including potential anticancer agents.

Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.

作用機序

4-クロロ-2,3,6-トリフルオロピリジンの作用機序には、求核置換反応を通じて分子標的との相互作用が関係しています。塩素原子とフッ素原子の電子求引効果は、化合物の反応性を高め、さまざまな化学変換に関与することができます。 これらの相互作用は、新しい化学結合の形成と既存の分子構造の改変につながる可能性があります .

類似の化合物:

- 3,5-ジクロロ-2,4,6-トリフルオロピリジン

- 3-クロロ-2,4,5,6-テトラフルオロピリジン

- 4-クロロ-2,3,5,6-テトラフルオロピリジン

比較: 4-クロロ-2,3,6-トリフルオロピリジンは、その特定の置換パターンにより、他のハロゲン化ピリジンとは異なる反応性と安定性を示すため、ユニークです。 ピリジン環の特定の位置に塩素原子とフッ素原子が存在することで、さまざまな分野で選択的な反応と応用が可能になります .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-Chloro-2,3,6-trifluoropyridine with key analogs based on substituent patterns, physicochemical properties, and applications.

2.1 Structural and Substituent Differences

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) in 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine enhances lipophilicity and metabolic stability compared to chloro-fluoro derivatives, making it suitable for hydrophobic environments in drug design .

- Reactivity : The chloro substituent in 4-Chloro-2,3,6-trifluoropyridine may facilitate nucleophilic aromatic substitution, whereas CF₃ groups in analogs like the above compound resist such reactions .

2.2 Physicochemical Properties

- Boiling Points and Solubility: Fluorinated pyridines generally exhibit lower boiling points and higher volatility compared to non-fluorinated analogs. For instance, 4-(Difluoromethyl)-2,3,6-trifluoropyridine (MW 183.08) is likely more volatile than bulkier terpyridine derivatives (e.g., ClTerp in ) .

- Acidity : The electron-withdrawing fluorine atoms increase the acidity of the pyridine nitrogen. This property is exploited in coordination chemistry, as seen in zinc complexes with ClTerp (4-chloro-2,2′:6′,2′′-terpyridine) .

Research Findings and Trends

- Synthetic Challenges: Fluorination at multiple positions (e.g., 2,3,6) requires specialized reagents like HF-pyridine or Balz-Schiemann reactions, as noted in terpyridine synthesis () .

- Analytical Methods: Chromatographic techniques () using derivatization (e.g., with 2,6-dimethylphenol) could be adapted to quantify chloro-fluoro pyridines in environmental samples .

- Thermodynamic Stability : Computational studies suggest that trifluoromethyl groups stabilize pyridine rings against ring-opening reactions compared to chloro substituents .

生物活性

4-Chloro-2,3,6-trifluoropyridine is a fluorinated pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The biological activity of 4-Chloro-2,3,6-trifluoropyridine is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and proteins involved in critical cellular processes:

- Enzyme Inhibition : The compound can inhibit enzymes related to cancer cell proliferation and survival. For instance, it may interfere with cell cycle progression and induce apoptosis in malignant cells.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Properties

Research indicates that 4-Chloro-2,3,6-trifluoropyridine possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The compound's mechanism involves:

- Induction of apoptosis through caspase activation.

- Disruption of cell signaling pathways that promote tumor growth.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against several pathogens. Its efficacy appears to be higher than traditional antibiotics in certain contexts:

- Fungal Inhibition : Studies indicate that trifluoromethyl-substituted pyridines exhibit higher fungicidal activity compared to their chlorinated counterparts .

- Bacterial Resistance : Its unique structure may help overcome bacterial resistance mechanisms that limit the effectiveness of existing antibiotics.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of 4-Chloro-2,3,6-trifluoropyridine on human breast cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

| Treatment Group | Cell Viability (%) | Apoptosis Markers (Caspase 3 Activation) |

|---|---|---|

| Control | 100 | Low |

| Low Dose (10 µM) | 75 | Moderate |

| High Dose (50 µM) | 30 | High |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, 4-Chloro-2,3,6-trifluoropyridine was tested against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。